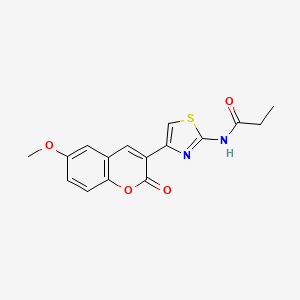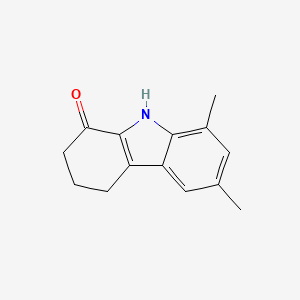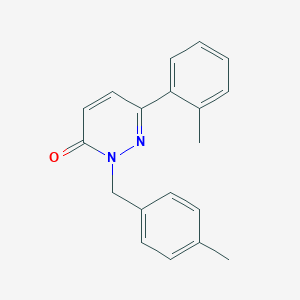
N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide is a synthetic organic compound that features a chromenone (coumarin) moiety linked to a thiazole ring, which is further connected to a propionamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide typically involves the following steps:
Formation of the Chromenone Moiety: The chromenone structure can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reaction: The chromenone and thiazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the amidation of the thiazole intermediate with propionyl chloride to form the propionamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The methoxy group on the chromenone moiety can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The carbonyl groups in the chromenone and thiazole rings can be reduced to alcohols under suitable conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to the electron-donating nature of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, this compound is investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities. The presence of both chromenone and thiazole moieties, known for their bioactivity, makes it a promising candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies have shown that compounds with similar structures exhibit significant pharmacological activities, including enzyme inhibition and receptor modulation.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the chromenone moiety’s ability to absorb and emit light.
作用機序
The mechanism of action of N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide involves its interaction with various molecular targets. The chromenone moiety can intercalate with DNA, inhibiting replication and transcription processes. The thiazole ring can interact with enzymes, potentially inhibiting their activity by binding to the active site or allosteric sites.
類似化合物との比較
Similar Compounds
N-(4-(6-hydroxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.
Uniqueness
N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide is unique due to the specific combination of the methoxy group on the chromenone moiety and the propionamide group on the thiazole ring. This combination may confer distinct biological activities and physicochemical properties compared to its analogs.
特性
IUPAC Name |
N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-3-14(19)18-16-17-12(8-23-16)11-7-9-6-10(21-2)4-5-13(9)22-15(11)20/h4-8H,3H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQXNZVHTSFPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2764442.png)

![Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2764434.png)
amine hydrobromide](/img/new.no-structure.jpg)
![4-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2764452.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2764453.png)
![5-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2764456.png)
![4-(6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2764457.png)
![N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide](/img/structure/B2764443.png)


![2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid](/img/structure/B2764449.png)
